molecular formula C23H33ClN2O6 B1196143 1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(3,4,5-trimethoxyphenoxy)propan-2-ol;hydrochloride CAS No. 68576-88-5

1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(3,4,5-trimethoxyphenoxy)propan-2-ol;hydrochloride

Cat. No. B1196143
CAS RN: 68576-88-5
M. Wt: 469.0 g/mol
InChI Key: PCKGRKXFRXZKJB-UHFFFAOYSA-N
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Description

Enciprazine hydrochloride, identified as 1-(3,4,5-trimethoxyphenoxy)-3-[4-(2-methoxyphenyl)piperazinyl]propan-2-ol, is a non-benzodiazepine compound with anxiolytic properties. This compound, along with its derivatives, was synthesized as part of research into tranquilizers, aiming to find compounds with central nervous system activity but without the dependence potential associated with benzodiazepines (Engel et al., 1990).

Synthesis Analysis

Enciprazine hydrochloride is synthesized starting from 1-(2-methoxyphenyl) piperazine, treated with 2-(chloromethyl) oxirane using lithium bromide to afford a racemic alcohol, which is a key intermediate in the synthesis of enciprazine. This synthesis pathway is not only chemically interesting but also allows for the preparation of both racemic and enantiopure forms of enciprazine, showcasing the compound's versatile synthetic accessibility (Banoth et al., 2012).

Molecular Structure Analysis

The molecular structure of enciprazine hydrochloride is characterized by the presence of a piperazine ring attached to a propyl alcohol chain, with a 3,4,5-trimethoxyphenoxy moiety on one end and a 2-methoxyphenyl group on the other. This structure is crucial for the compound's pharmacological activity, as the spatial arrangement of these functional groups influences its interaction with neural receptors.

Chemical Reactions and Properties

Enciprazine hydrochloride undergoes various metabolic reactions in the body, leading to the formation of several metabolites. The primary metabolic pathways include hydroxylation, demethylation, and conjugation with glucuronic acid. These metabolic reactions are essential for the drug's elimination from the body and can influence its pharmacokinetic and pharmacodynamic profiles (Scatina et al., 1991).

Scientific Research Applications

Future Directions

The future directions of Enciprazine hydrochloride are not clear from the available resources. As it was never marketed , it’s uncertain whether there will be further development or research on this compound.

Mechanism of Action

  • Biochemical Analysis

    Biochemical Properties

    Enciprazine hydrochloride plays a significant role in biochemical reactions, particularly through its high affinity for the alpha-1 adrenergic receptor and the serotonin 1A receptor . These interactions are crucial as they modulate neurotransmitter release and influence various physiological responses. The compound interacts with enzymes such as cytochrome P450, which is involved in its metabolic breakdown . Additionally, enciprazine hydrochloride binds to proteins like the serotonin transporter, affecting serotonin reuptake and contributing to its anxiolytic effects .

    Cellular Effects

    Enciprazine hydrochloride impacts various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, particularly those involving serotonin and adrenergic receptors . This modulation affects gene expression and cellular metabolism, leading to changes in neurotransmitter levels and receptor sensitivity. In neuronal cells, enciprazine hydrochloride can alter synaptic transmission and plasticity, contributing to its therapeutic effects in anxiety and psychosis .

    Molecular Mechanism

    The molecular mechanism of enciprazine hydrochloride involves its binding interactions with biomolecules. It acts as an agonist at the serotonin 1A receptor and an antagonist at the alpha-1 adrenergic receptor . These interactions lead to the inhibition of adenylate cyclase activity and a subsequent decrease in cyclic adenosine monophosphate levels . This cascade of events results in the modulation of neurotransmitter release and receptor sensitivity, ultimately influencing mood and behavior .

    Temporal Effects in Laboratory Settings

    In laboratory settings, the effects of enciprazine hydrochloride change over time. The compound exhibits stability under controlled conditions, but its degradation can occur with prolonged exposure to light and heat . Long-term studies have shown that enciprazine hydrochloride can lead to sustained changes in cellular function, particularly in neurotransmitter levels and receptor sensitivity . These effects are observed in both in vitro and in vivo studies, highlighting the compound’s potential for long-term therapeutic use .

    Dosage Effects in Animal Models

    The effects of enciprazine hydrochloride vary with different dosages in animal models. At low doses, the compound exhibits anxiolytic effects without significant adverse effects . At higher doses, enciprazine hydrochloride can cause sedation and motor impairment . Threshold effects are observed, where a minimum effective dose is required to achieve therapeutic benefits . Toxic effects at high doses include hepatotoxicity and neurotoxicity, emphasizing the importance of dosage optimization in therapeutic applications .

    Metabolic Pathways

    Enciprazine hydrochloride is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These enzymes facilitate the oxidative metabolism of the compound, leading to the formation of various metabolites . The metabolic flux of enciprazine hydrochloride can influence its pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety profile . The compound’s metabolism also involves conjugation reactions, which enhance its solubility and excretion .

    Transport and Distribution

    The transport and distribution of enciprazine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins . The compound is actively transported across cell membranes by the serotonin transporter, facilitating its accumulation in neuronal tissues . Additionally, enciprazine hydrochloride binds to plasma proteins, affecting its distribution and bioavailability . These interactions influence the compound’s localization and therapeutic effects .

    Subcellular Localization

    Enciprazine hydrochloride exhibits specific subcellular localization, which affects its activity and function. The compound is primarily localized in the cytoplasm and associated with intracellular organelles such as the endoplasmic reticulum and mitochondria . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments . The subcellular distribution of enciprazine hydrochloride plays a crucial role in its therapeutic effects and cellular interactions .

    Preparation Methods

  • Chemical Reactions Analysis

    • Enciprazine can undergo various reactions, including oxidation, reduction, and substitution.
    • Common reagents and conditions are not explicitly documented, but further research would be needed to explore these aspects.
    • Unfortunately, specific major products resulting from these reactions are not well-documented.
  • Comparison with Similar Compounds

    properties

    { "Design of the Synthesis Pathway": "The synthesis pathway of Enciprazine hydrochloride involves the reaction of 2-(2-methoxyphenoxy)ethylamine with 2-chloro-1-(2,4-dimethoxyphenyl)ethanone in the presence of a base to form the intermediate compound, which is then treated with hydrochloric acid to obtain Enciprazine hydrochloride.", "Starting Materials": [ "2-(2-methoxyphenoxy)ethylamine", "2-chloro-1-(2,4-dimethoxyphenyl)ethanone", "Base", "Hydrochloric acid" ], "Reaction": [ "Step 1: 2-(2-methoxyphenoxy)ethylamine is reacted with 2-chloro-1-(2,4-dimethoxyphenyl)ethanone in the presence of a base to form the intermediate compound.", "Step 2: The intermediate compound is then treated with hydrochloric acid to obtain Enciprazine hydrochloride." ] }

    CAS RN

    68576-88-5

    Molecular Formula

    C23H33ClN2O6

    Molecular Weight

    469.0 g/mol

    IUPAC Name

    1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(3,4,5-trimethoxyphenoxy)propan-2-ol;hydrochloride

    InChI

    InChI=1S/C23H32N2O6.ClH/c1-27-20-8-6-5-7-19(20)25-11-9-24(10-12-25)15-17(26)16-31-18-13-21(28-2)23(30-4)22(14-18)29-3;/h5-8,13-14,17,26H,9-12,15-16H2,1-4H3;1H

    InChI Key

    PCKGRKXFRXZKJB-UHFFFAOYSA-N

    SMILES

    COC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC(=C(C(=C3)OC)OC)OC)O.Cl.Cl

    Canonical SMILES

    COC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC(=C(C(=C3)OC)OC)OC)O.Cl

    Other CAS RN

    68576-88-5

    Related CAS

    68576-86-3 (Parent)

    synonyms

    enciprazine
    enciprazine hydrochloride

    Origin of Product

    United States

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(3,4,5-trimethoxyphenoxy)propan-2-ol;hydrochloride
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    1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(3,4,5-trimethoxyphenoxy)propan-2-ol;hydrochloride
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    1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(3,4,5-trimethoxyphenoxy)propan-2-ol;hydrochloride
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    1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(3,4,5-trimethoxyphenoxy)propan-2-ol;hydrochloride
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    1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(3,4,5-trimethoxyphenoxy)propan-2-ol;hydrochloride
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    1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(3,4,5-trimethoxyphenoxy)propan-2-ol;hydrochloride

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